2-[(Z)-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-[(2-oxo-1-propan-2-yl-3-indolylidene)methyl]-3-phenyl-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives, displaying its versatility in organic chemistry. For instance, it's used in the synthesis of Schiff bases with biological activities, as demonstrated in the synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. These bases have shown significant analgesic and anti-inflammatory activities, highlighting their potential in pharmaceutical research (Sahu et al., 2008).
Biological Activities
- Studies have shown that derivatives of this compound exhibit notable biological activities. For instance, new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities in animals, revealing potent effects (Dewangan et al., 2016).
- Additionally, research on quinazoline-4-thiones derivatives connected to this compound has indicated significant antimycobacterial and photosynthesis-inhibiting activities, contributing to the exploration of new treatments for infectious diseases (Kubicová et al., 2003).
Photophysical Properties
- The compound's derivatives have been studied for their photophysical properties. For example, carboxylated cyanine dyes derived from it have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency, showcasing its potential in renewable energy technologies (Wu et al., 2009).
Pharmaceutical Development
- In pharmaceutical development, this compound has been a key precursor in synthesizing various pharmacologically active derivatives. These derivatives have been tested for their analgesic, anti-inflammatory, and anticonvulsant activities, proving its significance in developing new therapeutic agents (Nair & Mathew, 2013).
Properties
Molecular Formula |
C26H21N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H21N3O2/c1-17(2)28-23-15-9-7-12-19(23)21(26(28)31)16-24-27-22-14-8-6-13-20(22)25(30)29(24)18-10-4-3-5-11-18/h3-17H,1-2H3/b21-16- |
InChI Key |
JQVDKZGPMNGDQC-PGMHBOJBSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)/C1=O |
SMILES |
CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C1=O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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